
L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.168 g/mol . This compound is also known by its systematic name, (2S,5R)-5-Hydroxymethyl-tetrahydro-furan-2-carboxylic acid methyl ester . It is a derivative of hexonic acid and is characterized by the presence of a tetrahydrofuran ring structure.
Preparation Methods
The synthesis of L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) typically involves the following steps:
Starting Material: The synthesis begins with the appropriate hexonic acid derivative.
Cyclization: The hexonic acid derivative undergoes cyclization to form the tetrahydrofuran ring.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced catalytic systems and purification techniques.
Chemical Reactions Analysis
L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and altering metabolic pathways .
Comparison with Similar Compounds
L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) can be compared with other similar compounds, such as:
L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-: This compound lacks the methyl ester group.
D-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester: This is the enantiomer of the compound .
The uniqueness of L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2S,5R)-5-(hydroxymethyl)oxolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)6-3-2-5(4-8)11-6/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWYDEKCIVRELL-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

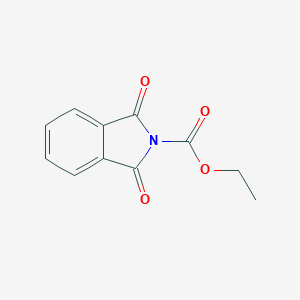

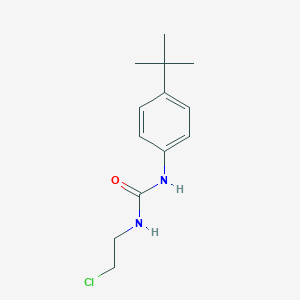

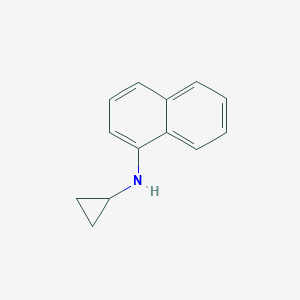



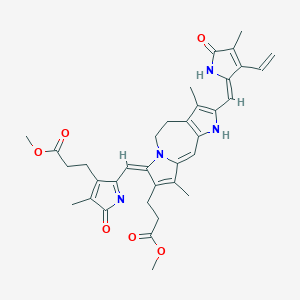


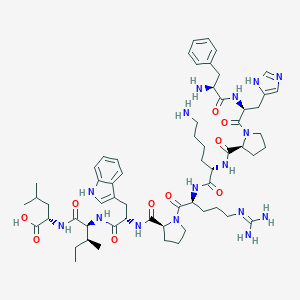
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)
